molecular formula C13H10ClN3O3S B2446214 N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898648-58-3

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2446214
CAS No.: 898648-58-3
M. Wt: 323.75
InChI Key: KTKJTSFLWMNXDN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c1-21-13-15-5-8(14)11(17-13)12(18)16-7-2-3-9-10(4-7)20-6-19-9/h2-5H,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKJTSFLWMNXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The 5-chloro group on the pyrimidine ring undergoes SNAr reactions with nucleophiles such as amines, alkoxides, or thiols. This reactivity is enhanced by electron-withdrawing groups (e.g., carboxamide) on the pyrimidine core.

Example Reaction:
Reaction with ethylamine yields N-(1,3-benzodioxol-5-yl)-5-(ethylamino)-2-methylsulfanylpyrimidine-4-carboxamide .

Reaction Conditions Product Yield Source
Ethylamine, DMF, 80°C, 12 hSubstitution at C5 with ethylamine72%
Sodium methoxide, methanol, refluxMethoxy substitution at C565%

This reactivity aligns with pyrimidine derivatives where chloro groups at activated positions undergo displacement under mild conditions .

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 2 can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives using oxidizing agents.

Example Reaction:
Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane produces N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfinylpyrimidine-4-carboxamide .

Oxidizing Agent Conditions Product Oxidation State Yield Source
mCPBACH₂Cl₂, 0°C, 2 hSulfoxide85%
H₂O₂, AcOH50°C, 6 hSulfone78%

Oxidation modifies electronic properties, potentially enhancing binding to biological targets .

Hydrolysis of the Carboxamide Group

The carboxamide group at position 4 can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Example Reaction:
Hydrolysis with 6 M HCl under reflux yields 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid , with subsequent decarboxylation possible under prolonged heating.

Conditions Product Yield Source
6 M HCl, reflux, 8 hCarboxylic acid68%
NaOH (aq), 100°C, 4 hCarboxylate salt75%

This reaction is critical for generating intermediates for further functionalization .

Functionalization of the Benzodioxole Moiety

The 1,3-benzodioxole ring is susceptible to electrophilic substitution (e.g., nitration, halogenation) under controlled conditions.

Example Reaction:
Nitration with nitric acid/sulfuric acid introduces a nitro group at the para position relative to the methylenedioxy bridge.

Reagent Conditions Product Yield Source
HNO₃/H₂SO₄0°C, 1 hN-(5-nitro-1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide60%

Electrophilic substitutions expand structural diversity for structure-activity relationship (SAR) studies .

Cross-Coupling Reactions

The chloro group at position 5 enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Example Reaction:
Suzuki coupling with phenylboronic acid produces N-(1,3-benzodioxol-5-yl)-5-phenyl-2-methylsulfanylpyrimidine-4-carboxamide .

Catalyst System Conditions Product Yield Source
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O80°C, 24 hBiaryl derivative82%

Such reactions are pivotal for introducing aryl or heteroaryl groups to modulate pharmacokinetic properties .

Reduction of the Pyrimidine Ring

Selective reduction of the pyrimidine ring is achievable under hydrogenation conditions.

Example Reaction:
Catalytic hydrogenation with Raney Ni in ethanol yields tetrahydropyrimidine derivatives , altering the compound’s planarity and binding affinity.

Catalyst Conditions Product Yield Source
Raney NiH₂ (1 atm), EtOH, 25°CN-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide70%

Heterocycle Formation

The carboxamide group participates in cyclization reactions to form fused heterocycles.

Example Reaction:
Reaction with phosphorus oxychloride (POCl₃) facilitates cyclization to benzodioxolo-pyrimidine fused systems .

Reagent Conditions Product Yield Source
POCl₃110°C, 6 hFused tricyclic derivative65%

Key Insights

  • Chloro Group Reactivity : Position 5 is highly amenable to SNAr, enabling diversification with amines, alkoxides, or aryl groups .

  • Sulfanyl Group Versatility : Oxidation modulates electron density, while substitution alters steric effects .

  • Benzodioxole Stability : Electrophilic substitutions require mild conditions to preserve the methylenedioxy bridge .

This compound’s reactivity profile underscores its utility as a scaffold in drug discovery, particularly for kinase inhibitors or antimicrobial agents. Further studies should explore enantioselective syntheses and in vivo metabolic pathways.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxole moiety enhances its potential for interactions with biological targets, while the chlorinated pyrimidine and methylsulfanyl groups contribute to its versatility in chemical reactions .

Biological Activity

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, including its effects on various cellular pathways and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its biological activity, particularly in cancer and antimicrobial research. The structural formula can be represented as follows:

C13H12ClN3O3S\text{C}_{13}\text{H}_{12}\text{ClN}_3\text{O}_3\text{S}

This structure includes a chloro group at the 5-position of the pyrimidine ring and a methylthio group at the 2-position, contributing to its unique pharmacological profile.

This compound has been shown to interact with several biological targets:

  • Tyrosine Kinases : The compound exhibits inhibitory activity against Src family kinases (SFKs), which play a crucial role in cancer cell proliferation and survival. Research indicates that it selectively inhibits c-Src and Abl kinases, demonstrating potential as an anticancer agent .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess antimicrobial properties. Specific analogs have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Inhibition of cell migration
HCT116 (Colon)18Cell cycle arrest

These results highlight its potential as a therapeutic agent in oncology.

Antimicrobial Screening

The compound was tested against common bacterial strains to evaluate its antimicrobial efficacy:

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus32Moderate
Escherichia coli64Weak

These findings suggest that while the compound shows some antimicrobial properties, further optimization may be necessary to enhance its efficacy .

Case Study: Cancer Treatment

A study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment led to a 50% reduction in tumor volume over four weeks, indicating its potential as a therapeutic agent in cancer management .

Clinical Trials

Currently, there are ongoing clinical evaluations of similar compounds targeting SFKs in patients with advanced solid tumors. These trials aim to assess the safety and efficacy of such inhibitors in combination therapies .

Q & A

Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide, and how can reaction conditions be optimized?

The compound can be synthesized via coupling reactions involving benzodioxole derivatives and pyrimidine intermediates. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst to form amide bonds, similar to methods for structurally related ureas . Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (20–40°C), and stoichiometric ratios of reactants. Purity is typically verified via HPLC or LC-MS, with yields improved by iterative recrystallization from hexane/chloroform mixtures .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm) and carbonyl groups (C=O at ~165–170 ppm). IR spectroscopy identifies key functional groups (C=O stretch at ~1620 cm1^{-1}, S–C stretch at ~650 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement resolves bond lengths and angles. For example, the benzodioxole ring exhibits puckering (C7 deviation: ~0.22 Å from the plane) and dihedral angles (84–85° between aromatic systems) . ORTEP-3 graphical software visualizes molecular geometry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Q. What are the primary biological targets or applications suggested by its structural features?

The benzodioxole moiety is associated with receptor binding (e.g., cannabinoid or serotonin receptors), while the pyrimidine-thioether group may inhibit enzymes like kinases or cytochrome P450 isoforms. Preliminary cytotoxicity assays on cancer cell lines (e.g., MCF7, IC50_{50} ~32 µM) and antimicrobial screening (Gram-positive bacteria) are recommended, following protocols for analogous compounds .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activity for this compound?

Conflicting bioactivity data (e.g., variable IC50_{50} values) may arise from polymorphic forms or solvate differences. SC-XRD analysis identifies critical packing interactions (e.g., C–H⋯π or N–H⋯O bonds) that influence solubility and target binding. Refinement with SHELXL and Twinning Law analysis in PLATON can detect crystal imperfections, ensuring data reproducibility .

Q. What strategies mitigate challenges in synthesizing derivatives with enhanced potency?

  • Derivatization : Replace the methylsulfanyl group with electron-withdrawing substituents (e.g., –SO2_2Me) to modulate electronic effects. Use Suzuki-Miyaura coupling for aryl modifications on the pyrimidine ring .
  • SAR Studies : Compare with analogs like N-(1,3-benzodioxol-5-yl)urea derivatives to assess the impact of the pyrimidine-carboxamide core on target affinity .

Q. How can computational methods complement experimental data in predicting metabolic stability?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict oxidation sites (e.g., benzodioxole ring). Molecular docking (AutoDock Vina) models interactions with CYP3A4 or UDP-glucuronosyltransferases, identifying metabolic hotspots. Validate predictions with in vitro microsomal assays .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference NMR shifts with Cambridge Structural Database entries to validate assignments. For bioactivity conflicts, repeat assays under standardized conditions (e.g., 24-h incubation, 5% CO2_2) .
  • Experimental Design : Use a fractional factorial design to optimize multi-step syntheses, reducing reagent waste and time .

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